1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 369403-08-7
VCID: VC2334989
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid

CAS No.: 369403-08-7

Cat. No.: VC2334989

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid - 369403-08-7

Specification

CAS No. 369403-08-7
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)
Standard InChI Key DRBVVUBYEBFRKS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O

Introduction

Chemical Identity and Properties

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is categorized as a carboxylic acid with a cyclohexane ring system. The compound possesses specific identifiers and properties that facilitate its recognition and utilization in scientific contexts.

Basic Chemical Information

The compound's fundamental chemical identifiers are presented in the following table:

ParameterInformation
CAS Number369403-08-7
MDL NumberMFCD02683153
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Purity (Commercial)Typically ≥95%

The compound's chemical properties reflect its carboxylic acid nature with additional functional groups that contribute to its reactivity profile and applications in organic synthesis . The presence of both carboxylic acid and hydroxyl groups enables this compound to participate in various chemical transformations, making it particularly valuable for pharmaceutical and peptide synthesis applications.

Structure and Functional Groups

Structural Features

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid possesses a distinctive structure characterized by a cyclohexane ring with specific substitutions at the 1 and 4 positions. The compound features a carboxylic acid group and a Boc-protected amino group at position 1, with a hydroxyl group at position 4 of the cyclohexane ring . This arrangement of functional groups contributes to the compound's chemical behavior and synthetic utility.

Key Functional Groups and Their Significance

The compound contains several key functional groups that determine its chemical properties and applications:

  • Tert-butoxycarbonyl (Boc) protected amino group: This protecting group is widely used in peptide synthesis and organic chemistry to temporarily mask the reactivity of amino groups. The Boc group can be selectively removed under acidic conditions, allowing for controlled sequential reactions.

  • Carboxylic acid group: Located at position 1 of the cyclohexane ring, this functional group enables the formation of amide bonds in peptide synthesis and participates in various other transformations.

  • Hydroxyl group: The hydroxyl moiety at position 4 provides opportunities for additional functionalization, including esterification, oxidation, or substitution reactions .

  • Cyclohexane ring: The cyclohexane backbone provides conformational stability and serves as a scaffold for the arrangement of the functional groups in three-dimensional space .

Synonyms and Nomenclature

Alternative Names and Identifiers

The compound is known by several synonyms in scientific literature and commercial catalogues, reflecting different naming conventions and emphasizing various structural aspects:

SynonymReference
N-BOC-Amino-(4-hydroxycyclohexyl)carboxylic acid
1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid
1-Amino-4-hydroxycylclohexane-1-carboxylic acid, N-Boc protected
1-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid
N-(TERT-BUTOXYCARBONYL)-AMINO-(4-HYDROXYCYCLOHEXYL)CARBOXYLIC ACID
Cyclohexanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

This diversity in nomenclature reflects the compound's structural complexity and its various representations in chemical databases and supplier catalogues .

Applications in Organic Synthesis

Role as a Synthetic Building Block

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with pharmaceutical significance. The compound's functionality enables it to participate in diverse synthetic transformations, making it valuable for medicinal chemistry and drug development applications.

Peptide Synthesis Applications

A primary application of this compound is in peptide synthesis, where its Boc-protected amino group allows for controlled and selective incorporation into peptide sequences. The compound's carboxylic acid functionality facilitates peptide bond formation, while the Boc protecting group prevents unwanted side reactions during the synthetic process. The Boc group can be conveniently removed under acidic conditions, revealing the amino group for subsequent reactions.

Research Applications

Current Research Focus

Research involving 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid primarily focuses on its utility as a building block in organic synthesis. The compound's unique structure enables participation in a variety of chemical transformations, including peptide coupling reactions and other processes requiring controlled protection and deprotection of amino groups.

Synthetic Methodologies

The compound plays a significant role in research aimed at developing efficient synthetic methodologies. Its specific structural features allow it to serve as a model system for investigating protection strategies, cyclohexane chemistry, and selective functionalization approaches. These investigations contribute to the advancement of synthetic organic chemistry and pharmaceutical research.

SupplierPurityProduct Identifiers
AK Scientific≥95%Product Code: 1779AE
SynQuest LabsNot specifiedProduct #: 4258-1-10
Vulcan ChemNot specifiedVCID: VC2334989
Matrix Scientific>95% (as mentioned)Not specified in search results
Avantor>95% (as mentioned)Not specified in search results

The compound is typically supplied with purity levels of 95% or higher, making it suitable for research and synthetic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator